molecular formula C8H6N4O2 B102452 1,1'-Oxalyldiimidazole CAS No. 18637-83-7

1,1'-Oxalyldiimidazole

Cat. No. B102452
CAS RN: 18637-83-7
M. Wt: 190.16 g/mol
InChI Key: ONRNRVLJHFFBJG-UHFFFAOYSA-N
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Description

1,1'-Oxalyldiimidazole is a chemical reagent that has been utilized in various synthetic organic chemistry applications. It is known for its ability to facilitate the conversion of carboxylic acids into a range of derivatives, including amides, esters, and thioesters . This compound has also been explored for its potential in the synthesis of coordination complexes, particularly with metals such as copper(II), leading to the formation of coordination polymers .

Synthesis Analysis

The synthesis of 1,1'-Oxalyldiimidazole derivatives, such as 1,1'-oxalyl di(2-methylimidazole) and oxalyl di(4-methylimidazole), typically involves a two-step process. The first step includes the formation of a trimethylsilyl-imidazole compound, which is then reacted with oxalyl chloride to yield the final product . The yields of these reactions are generally high, with 83% for the di(2-methylimidazole) derivative and 89% for the di(4-methylimidazole) derivative. The structures of these compounds are confirmed using IR and 1H NMR spectroscopy, ensuring the presence of the desired functional groups .

Molecular Structure Analysis

The molecular structure of 1,1'-Oxalyldiimidazole and its derivatives is characterized by the presence of imidazole rings connected by an oxalyl group. Computational studies have identified several conformers for these molecules, which are important for understanding their reactivity. The electrostatic potential, nucleophilic, and electrophilic susceptibility surfaces of these conformers have been calculated, indicating that interactions with nucleophilic reagents are typical for these molecules .

Chemical Reactions Analysis

1,1'-Oxalyldiimidazole demonstrates a high reactivity towards nucleophiles, which is exploited in the synthesis of various carboxylic acid derivatives. The compound acts as a condensing agent, forming 1-acylazole intermediates that can undergo aminolysis and alcoholysis to produce amides, esters, and thioesters . The kinetics of reactions such as hydrolysis, alcoholysis, and aminolysis have been studied, providing insights into the optimal conditions for these transformations and the stability of the compound in the presence of nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1'-Oxalyldiimidazole derivatives are closely related to their molecular structure and reactivity. The thermodynamic characteristics of the synthesis reactions have been determined, confirming the spontaneous and exothermic nature of these processes. The susceptibility of these compounds to nucleophilic attack is influenced by the orientation of the carbonyl groups and the degree to which they are screened by the imidazole fragments . Additionally, the potential biological activities of these compounds have been predicted using computational software, suggesting possible applications in treating various diseases .

Scientific Research Applications

  • Synthesis of Coordination Complexes

    • 1,1'-Oxalyldiimidazole has been used in the synthesis of coordination complexes. Stamatatos et al. (2009) explored its use for the first time in synthesizing a copper(II) complex, demonstrating the compound's potential in inorganic synthesis (Stamatatos et al., 2009).
  • Chemiluminescence in Analytical Chemistry

    • 1,1'-Oxalyldiimidazole serves as a sensitive chemiluminescence reagent. Stigbrand et al. (1994) found it to be significantly more sensitive than traditional reagents in detecting low concentrations of hydrogen peroxide (Stigbrand et al., 1994).
    • Hadd et al. (2000) investigated the chemiluminescence reaction kinetics of 1,1'-Oxalyldiimidazole with hydrogen peroxide, contributing to a deeper understanding of the peroxyoxalate chemiluminescence mechanism (Hadd et al., 2000).
  • Synthesis of Carboxylic Acid Derivatives

    • Kitagawa et al. (1987) demonstrated the utility of 1,1'-Oxalyldiimidazole in converting carboxylic acids into various derivatives like amides, esters, and thioesters. This highlights its role as a condensing agent in organic synthesis (Kitagawa et al., 1987).
  • Biosensors and Immunoassays

    • Kwun et al. (2014) developed a sensitive biosensor using 1,1'-Oxalyldiimidazole chemiluminescence for rapid quantification of Vibrio parahaemolyticus, demonstrating its application in microbiological analysis (Kwun et al., 2014).
    • Lee et al. (2010) utilized 1,1'-Oxalyldiimidazole in a chemiluminescent enzyme immunoassay for quantifying prostate-specific antigen, indicating its potential in clinical diagnostics (Lee et al., 2010).

Safety And Hazards

1,1’-Oxalyldiimidazole is classified as a hazardous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation and may damage the unborn child . It should be handled with gloves .

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that 1,1’-Oxalyldiimidazole and related compounds could have potential future applications in drug discovery and development .

properties

IUPAC Name

1,2-di(imidazol-1-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRNRVLJHFFBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171887
Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Oxalyldiimidazole

CAS RN

18637-83-7
Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
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Record name 18637-83-7
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Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
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Record name 1,1'-Oxalyldiimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
R Chong, JER Rho, HJ Yoon, THD Rho, PS Park… - Biosensors and …, 2012 - Elsevier
In order to rapidly and simultaneously quantify and screen trace levels of multiple biomarkers in a single sample, rapid 1,1′-oxalyldiimidazole chemiluminescence (ODI CL) was …
Number of citations: 27 www.sciencedirect.com
H Cho, S Lee, JH Lee - Analyst, 2012 - pubs.rsc.org
The roles of CdS nanocrystals (quantum dots) stabilized by oleic acid ligands in toluene were investigated in the 1,1′-oxalyldiimidazole chemiluminescence (ODI-CL) reaction …
Number of citations: 12 pubs.rsc.org
JH Choi, YT Kim, JH Lee - Analyst, 2010 - pubs.rsc.org
A novel competitive 1,1′-oxalyldiimidazole (ODI) chemiluminescent enzyme immunoassay (CLEIA) was developed as a method for rapid and simple screening of melamine in milk. Fat …
Number of citations: 50 pubs.rsc.org
T KITAGAWA, H KURODA, H SASAKI… - Chemical and …, 1987 - jstage.jst.go.jp
Aliphatic, aromatic, and heteroaromatic carboxylic acids react with 1, 1'-oxalyldiimidazole(1) or 1, 1'-oxalyldi (1, 2, 4-triazole)(2) in acetonitrile for 40min at 40• Ž to give the …
Number of citations: 24 www.jstage.jst.go.jp
TC Stamatatos, SP Perlepes, CP Raptopoulou… - Inorganic Chemistry …, 2009 - Elsevier
The use of 1,1′-oxalyldiimidazole, (im)COCO(im), for the synthesis of coordination complexes is explored for the first time. The [Cu 2 (O 2 CMe) 4 (H 2 O) 2 ]/(im)COCO(im) reaction …
Number of citations: 9 www.sciencedirect.com
M Stigbrand, E Ponten, K Irgum - Analytical Chemistry, 1994 - ACS Publications
The reaction between the chemiluminescent compound 1, 1'-oxalyldiimidazole (ODI) and hydrogen peroxide was studied. The flow system was simplified by the use of an immobilized …
Number of citations: 99 pubs.acs.org
JH Lee, J Je, A Tartaglia, J Hur, MA Schlautman… - … of Photochemistry and …, 2006 - Elsevier
Emission from two different peroxyoxalate chemiluminescence (PO-CL) reaction pathways (ie, 1,1′-oxalyldiimidazole (ODI) and bis(2,4,6-trichlorophenyl)oxalate (TCPO) CL reactions) …
Number of citations: 13 www.sciencedirect.com
J Kwun, S Yun, L Park, JH Lee - Talanta, 2014 - Elsevier
Highly sensitive biosensor with 1,1′-oxalyldiimidazole chemiluminescence (ODI-CL) detection was developed to rapidly quantify Vibrio (V) parahaemolyticus without time-consuming …
Number of citations: 19 www.sciencedirect.com
L Park, H Bae, YT Kim, JH Lee - Analytical Methods, 2011 - pubs.rsc.org
A simple biosensor with 1,1′-oxalyldiimidazole chemiluminescence (ODI-CL) detection capable of rapidly quantifying and screening alkaline phosphatase (ALP) in raw and …
Number of citations: 19 pubs.rsc.org
M Emteborg, K Irgum, C Gooijer, A Udo - Analytica chimica acta, 1997 - Elsevier
A highly sensitive method for the determination of enzymatically generated hydrogen peroxide in flow-injection analysis (FIA) and liquid chromatography (LC) has been developed. A …
Number of citations: 36 www.sciencedirect.com

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